1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride
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Overview
Description
“1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” is a chemical compound with the CAS number 1909319-41-0 . It has a molecular weight of 275.60 . The compound is typically used for research purposes .
Synthesis Analysis
While specific synthesis methods for “1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” were not found, related compounds such as 1H-pyrazole-5-carboxamide derivatives have been synthesized for potential use as fungicidal and insecticidal agents .
Molecular Structure Analysis
The molecular formula of “1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” is C8H17Cl3N4 . The InChI code is 1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H .
Physical And Chemical Properties Analysis
“1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride” is a powder at room temperature .
Scientific Research Applications
Pharmaceutical Reference Standards
This compound is utilized as a reference standard in pharmaceutical testing to ensure the quality, purity, and consistency of products . It serves as a benchmark for analytical methods used in the development and validation of pharmaceuticals.
Chemical Synthesis
As an intermediate, it plays a crucial role in the synthesis of complex molecules. It is particularly valuable in constructing compounds with potential therapeutic properties, such as new drug candidates .
Material Science
Researchers in material science may explore the use of this compound in the development of novel materials, possibly for drug delivery systems or as a component in the creation of smart materials with specific responses to environmental stimuli .
Analytical Chemistry
In analytical chemistry, it can be used to calibrate instruments or develop new analytical techniques that require precise measurements of chemical substances .
Dipeptidylpeptidase 4 Inhibitors
This compound has been used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors, which have applications as antidiabetic agents .
Anti-inflammatory Research
It has shown potential in anti-inflammatory research. Piperazine derivatives, including this compound, have been studied for their effects on nociception and inflammation, which could lead to the development of new anti-inflammatory drugs .
Chromatography
The compound may be used in chromatography as a standard or a reagent to help identify and quantify other substances during the separation process .
Life Sciences
In life sciences, it could be investigated for its biological activity and potential use in various biochemical assays or as a building block for biomolecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(1H-pyrazol-4-ylmethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGJAXNXDKKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNN=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride |
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